molecular formula C7H6F2O B031796 2,5-Difluoroanisole CAS No. 75626-17-4

2,5-Difluoroanisole

Cat. No.: B031796
CAS No.: 75626-17-4
M. Wt: 144.12 g/mol
InChI Key: HUDMAQLYMUKZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoroanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

  • Research on 3,5-difluoroanisole (3,5-DFA), a closely related compound to 2,5-difluoroanisole, utilized resonance-enhanced two-photon ionization spectroscopy and theoretical calculations to study its structure and vibrations. This study provides insights into the effects of dihalogen-substitution on molecular structure, vibrational frequencies, and electronic transitions (Zhang et al., 2012).
  • An investigation into the effect of fluorination on the conformation of 2,6-difluoroanisole, another similar compound, was conducted using gas electron diffraction and quantum chemical calculations. This research highlights the impact of fluorination on molecular conformation, important for understanding the behavior of difluoroanisoles in various applications (Zarembo et al., 2006).

Chemical Properties and Interactions

  • A study on 2,4-difluoroanisole explored its molecular vibrations, structure, and various electronic properties like HOMO-LUMO and NPA charge analyses. This provides a comprehensive understanding of the chemical properties and potential applications of difluoroanisoles (2020).
  • Fluoroanisoles, including difluoroanisoles, demonstrate distinct conformational preferences which can significantly impact their physicochemical properties. This information is crucial for designing compounds with specific characteristics for scientific research (Xing et al., 2015).

Applications in Environmental Studies

  • A study on PM2.5 composition during the summer of 2003 in North Carolina identified various organic compounds, including anisoles. This research contributes to the understanding of the role of such compounds in environmental pollution and aerosol composition (Lewandowski et al., 2007).

Molecular and Vibrational Analysis

  • Investigations into molecular structures and conformations of various fluorinated anisoles, including difluoroanisoles, using gas electron diffraction and quantum chemical methods, provide insights into their structural behavior, which is critical for their application in scientific research (Giricheva et al., 2004).

Safety and Hazards

2,5-Difluoroanisole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMAQLYMUKZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369318
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75626-17-4
Record name 1,4-Difluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35.0 g of the product of Step A, 350 ml of acetone, 44.6 g of potassium carbonate and 40.7 g of dimethyl sulfate (neutralized on potassium bicarbonte) and was allowed to return to ambient temperature. Water was added and extraction was carried out with ether. The extracts were washed, dried and concentrated to dryness under reduced pressure to obtain 39.8 g of the desired product.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
40.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoroanisole
Reactant of Route 2
Reactant of Route 2
2,5-Difluoroanisole
Reactant of Route 3
2,5-Difluoroanisole
Reactant of Route 4
2,5-Difluoroanisole
Reactant of Route 5
2,5-Difluoroanisole
Reactant of Route 6
Reactant of Route 6
2,5-Difluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.